N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride
Description
N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Properties
Molecular Formula |
C9H20Cl2N2O |
|---|---|
Molecular Weight |
243.17 g/mol |
IUPAC Name |
4-N-cyclobutyloxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-8-6-12-5-4-9(8)11-7-2-1-3-7;;/h7-9,11H,1-6,10H2;2*1H |
InChI Key |
HDXOJCKRVRCLJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2CCOCC2N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a cyclobutylamine derivative, which is then subjected to cyclization with a tetrahydropyran derivative. The reaction conditions typically involve the use of catalysts such as molecular iodine or titanocene complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar ring structure but lacking the cyclobutyl and amine groups.
Tetrahydropyran: Another related compound, differing in the absence of the cyclobutyl and diamine functionalities.
Uniqueness
N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is unique due to the presence of both cyclobutyl and diamine groups, which confer distinct chemical and biological properties. These functionalities make it a versatile compound for various applications in research and industry .
Biological Activity
N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is a compound of interest due to its unique molecular structure and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H22Cl2N2O
- Molecular Weight : 243.17 g/mol
- CAS Number : 1363404-60-7
The compound features a cyclobutyl group attached to a tetrahydropyran ring, which may influence its biological properties and interactions with various molecular targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways within the microorganisms.
- Antiviral Effects : The compound has shown potential antiviral activity in vitro, suggesting it may interfere with viral replication processes. Further studies are needed to elucidate the specific mechanisms involved.
- Interaction with Biological Targets : this compound is believed to interact with specific enzymes or receptors in biological systems. These interactions can modulate their activity, leading to significant biochemical effects that may be harnessed for therapeutic purposes .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : It could modulate receptor signaling pathways, influencing cellular responses and potentially leading to therapeutic outcomes.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. Below is a summary table:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C10H22Cl2N2O | Contains a cyclobutyl group; potential antimicrobial and antiviral properties. |
| N4-Cyclohexyltetrahydro-2H-pyran-3,4-diaminedihydrochloride | C11H24Cl2N2O | Exhibits neuroprotective effects; studied for similar applications. |
| N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride | C10H22Cl2N2O | Investigated for its antimicrobial properties; features a cyclopropyl substitution. |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Activity Study : In vitro tests demonstrated that the compound inhibited the growth of specific bacterial strains, indicating its potential as an antimicrobial agent.
- Antiviral Mechanism Exploration : Research indicated that the compound could interfere with viral entry into host cells, suggesting a mechanism for its antiviral activity.
- Enzymatic Interaction Studies : Binding affinity studies revealed that this compound interacts with certain enzymes crucial for pathogen survival, providing a rationale for its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
